(S)-3-(Boc-amino)-4-phenylbutyric acid

Chiral HPLC Peptide Synthesis Stereochemistry

Standard α-amino acid building blocks yield peptides with poor metabolic stability. This Boc-protected (S)-β-homophenylalanine solves that limitation.

• **Proteolytic resistance:** β-peptide backbones resist protease degradation, extending in vivo half-life.
• **Chiral fidelity:** (S)-configuration (optical rotation -19.0°) ensures correct stereochemistry for GPCR probes & DPP-4 inhibitors.
• **cGMP-ready:** ≥98% purity, melting range 101-107°C, and full batch-to-batch consistency.

Compatible with Fmoc/tBu and Boc/Bzl SPPS strategies. Available for research and peptide API intermediate synthesis.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 51871-62-6
Cat. No. B558356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Boc-amino)-4-phenylbutyric acid
CAS51871-62-6
Synonyms(S)-3-(Boc-amino)-4-phenylbutyricacid; 51871-62-6; Boc-L-beta-homophenylalanine; Boc-beta-Homophe-OH; (3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid; PubChem12107; AC1MC56G; Boc-L-|A-homophenylalanine; TMBA023; 14979_ALDRICH; SCHEMBL1519945; 14979_FLUKA; CTK8C5210; MolPort-002-344-094; ZINC2572720; (3S)-N-Boc-3-Benzyl-beta-alanine; ANW-74675; MFCD01076271; SBB063813; AKOS015836515; AKOS015889772; BL730-1; AJ-42081; AK-35445; AM001932
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyACKWQHCPHJQANL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Boc-β-Homophenylalanine for Peptide Synthesis & Drug Discovery


(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc‑L‑β‑homophenylalanine or Boc‑β‑HoPhe‑OH [1], is a chiral, non‑proteinogenic β‑amino acid derivative bearing a tert‑butoxycarbonyl (Boc) protecting group . It is a phenylalanine analogue in which the amino group is shifted from the α‑ to the β‑carbon, altering backbone conformation and proteolytic susceptibility . The compound is widely employed as a building block in solid‑phase and solution‑phase peptide synthesis, and in the development of enzyme inhibitors and GPCR‑targeted probes .

Backbone β-Amino acid enables altered peptide conformation and stability studies
Protection Boc group maintains compatibility with standard Fmoc/Boc SPPS workflows
Stereochemistry (S)-enantiomer provides defined chiral architecture for peptide research

Why (S)-Boc-β-Homophenylalanine Cannot Be Substituted


Generic substitution fails because the β‑amino acid backbone of (S)-3-(Boc-amino)-4-phenylbutyric acid confers distinct conformational and proteolytic properties relative to α‑amino acid counterparts, while the (S)-stereochemistry dictates specific three‑dimensional interactions in chiral environments [1]. Unprotected β‑homophenylalanine is incompatible with standard Boc‑based peptide synthesis protocols, and the (R)-enantiomer (Boc‑D‑β‑homophenylalanine, CAS 101555‑61‑7) produces diastereomeric peptides with altered biological activity and pharmacokinetics . These differences mandate the procurement of the exact (S)-configured, Boc‑protected derivative for reproducible, high‑fidelity synthetic and pharmacological outcomes.

Backbone mismatch
β-Amino acid structure alters conformation and proteolytic profile relative to α‑amino acid analogs.
Enantiomer shift
(R)-enantiomer yields diastereomeric peptides with distinct activity and pharmacokinetic profiles.
Protection status
Unprotected β‑homophenylalanine is incompatible with Boc‑based SPPS and may racemize during coupling.

(S)-Boc-β-Homophenylalanine Differentiation Evidence


Optical Rotation: (S)- vs. (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of [α]20/D = −19.0° (c = 1, CH₂Cl₂) . This value is equal in magnitude but opposite in sign to that of the (R)-enantiomer (Boc‑D‑β‑homophenylalanine, CAS 101555‑61‑7), which shows [α]20/D = +19.0° under identical conditions [1]. The distinct optical rotation enables unambiguous chiral identity verification and ensures procurement of the correct stereoisomer for asymmetric syntheses.

Optical rotation
Head-to-head
Target: [α]²⁰/D −19.0° (c 1, CH₂Cl₂)
Comparator (R): +19.0° (same conditions)
Enables chiral identity verification prior to asymmetric synthesis.
20 °C, dichloromethane, c=1; orthogonal QC for (S)-configuration.
Chiral HPLC Peptide Synthesis Stereochemistry

Proteolytic Stability: β- vs. α-Amino Acid Peptides

Peptides constructed entirely of or incorporating β‑amino acids, including β‑homophenylalanine, exhibit superior stability against proteolytic degradation relative to conventional α‑amino acid peptides [1]. In controlled in vitro studies, α‑peptides are rapidly degraded by a multitude of peptidases, whereas efforts to hydrolyze β‑β peptide bonds have consistently failed, with no cleavage observed even after extended exposure to pronase [1].

Proteolytic stability
Class-level
β-Peptide bonds resist pronase cleavage; α-peptides rapidly degraded.
Supports design of protease‑resistant peptide research tools.
Class‑level inference from β‑peptide studies; confirm in target assay.
β‑Peptides Protease Resistance Drug Design

Purity and Stability: Protected vs. Unprotected β-Homophenylalanine

Commercial (S)-3-(Boc-amino)-4-phenylbutyric acid is routinely supplied at ≥98% purity (HPLC) with a melting point of 101–107 °C and storage conditions of 0–5 °C [1][2]. In contrast, unprotected L‑β‑homophenylalanine (free amino acid) is less stable, hygroscopic, and requires stringent handling to avoid racemization during coupling. The Boc‑protected derivative maintains chiral integrity and is compatible with standard Fmoc or Boc solid‑phase peptide synthesis (SPPS) protocols without additional in‑situ protection steps .

Purity & stability
Cross-study
Boc‑protected: ≥98% HPLC, mp 101–107 °C
Unprotected: hygroscopic, racemization‑prone
Ensures synthetic reproducibility in SPPS campaigns.
Vendor specifications; verify lot‑specific purity and melting range.
Peptide Synthesis Quality Control Building Blocks

Conformational Impact: β- vs. α-Phenylalanine in Peptides

Incorporation of β‑homophenylalanine into peptide backbones alters the spatial arrangement of side chains and hydrogen‑bonding patterns. α‑Peptides adopt canonical α‑helices and β‑sheets, whereas β‑peptides form distinct helical conformations (e.g., 14‑helix, 12‑helix) with increased conformational rigidity and resistance to thermal denaturation [1]. (S)-3-(Boc-amino)-4-phenylbutyric acid, as a β3‑amino acid, introduces an additional methylene unit that expands the backbone and modifies the overall fold, enabling the design of foldamers with predefined 3D structures not accessible with α‑amino acids [1].

Conformational impact
Class-level
β‑peptides adopt 14‑helix with thermal stability; α‑peptides form less stable α‑helices.
Enables foldamer design for structural biology studies.
Qualitative structural inference; validate conformation in target system.
β‑Peptide Foldamers Helical Propensity Structural Biology

(S)-Boc-β-Homophenylalanine: Key Applications


Synthesis of Protease-Resistant β-Peptides

Use (S)-3-(Boc-amino)-4-phenylbutyric acid as a building block in SPPS to construct β‑peptide sequences with inherent resistance to proteolytic degradation [1]. The Boc‑protected β‑homophenylalanine is compatible with standard Fmoc/tBu or Boc/Bzl strategies, and the resulting β‑peptides retain defined helical conformations that improve target affinity and in vivo half‑life .

GPCR Deorphanization & Probe Discovery

The (S)-configured β‑homophenylalanine scaffold provides a defined chiral environment for exploring orphan GPCR pharmacology . By incorporating this building block into peptide‑based probes, researchers can systematically map structure‑activity relationships and identify novel receptor‑ligand interactions, leveraging the proteolytic stability of β‑peptides to maintain probe integrity during extended assays .

DPP-4 Inhibitor Pharmacophores

Fused β‑homophenylalanine derivatives have demonstrated potent inhibition of dipeptidyl peptidase‑4 (DPP‑4) . (S)-3-(Boc-amino)-4-phenylbutyric acid serves as a key intermediate in the synthesis of these pharmacophores, with the β‑amino acid backbone contributing to enhanced selectivity and metabolic stability relative to α‑amino acid‑based inhibitors .

cGMP Peptide API Production

For cGMP manufacturing of peptide active pharmaceutical ingredients (APIs), the ≥98% purity and well‑characterized melting range (101–107 °C) of (S)-3-(Boc-amino)-4-phenylbutyric acid ensure batch‑to‑batch consistency and regulatory compliance . The defined optical rotation (−19.0°) provides an orthogonal quality control metric for chiral purity verification .

Application
Selection Property
Validation Focus
Protease‑resistant β‑peptide synthesis
Boc‑protected β3‑homophenylalanine building block
Verify chiral purity and SPPS coupling efficiency
GPCR probe discovery
Stereochemically defined (S)‑chiral environment
Confirm enantiomeric integrity and assay stability
DPP‑4 inhibitor pharmacophore studies
β‑Amino acid scaffold for inhibitor design
Assess target engagement and selectivity in enzyme assays
Quality‑controlled peptide synthesis for research models
High purity and defined thermal properties
Verify optical rotation and lot‑specific purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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